Molecular weight and formula of (1S,3R)-3-Methoxycyclopentan-1-amine
Molecular weight and formula of (1S,3R)-3-Methoxycyclopentan-1-amine
Topic: Molecular weight and formula of (1S,3R)-3-Methoxycyclopentan-1-amine Content Type: Technical Monograph / Whitepaper Audience: Researchers, Medicinal Chemists, Process Scientists Author Persona: Senior Application Scientist
Stereoselective Synthesis, Physicochemical Profiling, and Application in Drug Design
Executive Summary
(1S,3R)-3-Methoxycyclopentan-1-amine (CAS: 2227198-95-8, HCl salt) represents a high-value chiral building block in modern medicinal chemistry. Distinguished by its specific cis-1,3-substitution pattern on the cyclopentane scaffold, this moiety serves as a critical bioisostere for proline derivatives, saturated heterocycles, and conformationally restricted linkers.
This guide provides a definitive technical analysis of the molecule, moving beyond basic identifiers to explore its stereoselective synthesis, quality control parameters, and utility in fragment-based drug discovery (FBDD).
Physicochemical Identity & Profile
The precise characterization of (1S,3R)-3-Methoxycyclopentan-1-amine is fundamental to its use in structure-activity relationship (SAR) studies. The (1S,3R) configuration typically denotes the cis-isomer, where the amine and methoxy groups occupy the same face of the cyclopentane ring, imparting a specific vector orientation critical for ligand-protein binding.
Table 1: Core Chemical Data[1]
| Property | Specification | Technical Notes |
| IUPAC Name | (1S,3R)-3-Methoxycyclopentan-1-amine | Cis-configuration relative to ring plane. |
| Molecular Formula | C₆H₁₃NO | Free base. |
| Molecular Weight | 115.17 g/mol | Free base.[1] |
| Salt Form MW | 151.63 g/mol | Hydrochloride salt (Standard commercial form). |
| CAS Number | 2227198-95-8 | Refers to the HCl salt.[2] |
| Chirality | (1S, 3R) | Enantiopure. Diastereomeric Ratio (dr) > 95:5 required. |
| LogP (Calc) | ~0.51 | Moderate lipophilicity; ideal for CNS penetration. |
| TPSA | ~35.25 Ų | 26.02 (Amine) + 9.23 (Ether). |
| pKa (Calc) | ~10.5 | Typical for secondary alkyl amines; fully protonated at pH 7.4. |
Stereoselective Synthetic Methodology
The Challenge of Cis/Trans Selectivity
Synthesizing 1,3-disubstituted cyclopentanes presents a challenge in controlling diastereoselectivity (cis vs. trans). Direct reductive amination of 3-methoxycyclopentanone often yields a thermodynamic mixture favoring the trans isomer or a difficult-to-separate 1:1 mixture.
Recommended Protocol: Curtius Rearrangement Route
To ensure high enantiomeric excess (ee) and diastereomeric purity, we recommend a route starting from the chiral acid precursor, (1S,3R)-3-methoxycyclopentane-1-carboxylic acid . This pathway utilizes the Curtius rearrangement, which proceeds with retention of configuration at the migrating carbon center.
Experimental Workflow
-
Activation: The carboxylic acid is converted to an acyl azide using Diphenylphosphoryl azide (DPPA).
-
Rearrangement: Thermal decomposition yields the isocyanate intermediate.
-
Hydrolysis: Acidic hydrolysis converts the isocyanate to the amine hydrochloride.
Figure 1: Stereospecific synthesis via Curtius Rearrangement ensures the (1S) center is preserved from the starting material.
Step-by-Step Protocol
-
Reagents: (1S,3R)-3-methoxycyclopentane-1-carboxylic acid (1.0 eq), DPPA (1.1 eq), Triethylamine (1.2 eq), Toluene (anhydrous), 6N HCl.
-
Azide Formation: Dissolve acid in toluene under N₂. Add Et₃N, then dropwise add DPPA at 0°C. Stir at RT for 2 hours.
-
Rearrangement: Heat the reaction mixture to 80-90°C for 2 hours. Evolution of N₂ gas indicates isocyanate formation.
-
Hydrolysis: Cool to RT. Add 6N HCl (excess) and stir vigorously for 4 hours.
-
Isolation: Separate organic layer (discard). Concentrate the aqueous layer in vacuo or lyophilize to obtain the crude amine hydrochloride.
-
Purification: Recrystallize from EtOH/Et₂O if necessary to remove residual phosphorous byproducts.
Quality Control & Validation
Trustworthiness in data is paramount. The following validation logic ensures the identity of the (1S,3R) isomer against its enantiomer (1R,3S) and diastereomers (trans-isomers).
Analytical Logic Tree
Figure 2: Quality Control decision matrix for chiral amine validation.
Key Characterization Data[2][3][4][5][6][7]
-
¹H NMR (Diagnostic): The methine proton at C3 (attached to -OMe) typically appears as a multiplet around 3.8-4.0 ppm. The C1 methine (attached to -NH2) appears upfield around 3.5 ppm.
-
Stereochemistry Check: In the cis-isomer, NOE (Nuclear Overhauser Effect) correlations should be observed between the H1 and H3 protons. In the trans-isomer, these protons are on opposite faces and show negligible NOE.
Applications in Drug Discovery[6][8]
The (1S,3R)-3-methoxycyclopentan-1-amine moiety is a versatile scaffold in medicinal chemistry, often used to modulate solubility and metabolic stability without significantly increasing molecular weight.
-
Kinase Inhibition: Used as a solvent-exposed tail in ATP-competitive inhibitors (e.g., JAK, CDK inhibitors). The ether oxygen provides a hydrogen bond acceptor for water networks, improving solubility.
-
GPCR Antagonists: Serves as a conformationally restricted replacement for flexible alkyl amines (e.g., 3-methoxypropylamine), reducing the entropic penalty of binding.
-
Fragment-Based Design: With a MW of 115 Da, it is an ideal "fragment" with high Ligand Efficiency (LE).
Handling and Stability
-
Storage: The free base is volatile and readily absorbs CO₂ from the air to form carbamates. Always store as the Hydrochloride salt at room temperature or 2-8°C in a desiccator.
-
Hygroscopicity: The HCl salt can be hygroscopic. Weighing should be performed quickly or in a glovebox for precise stoichiometry.
-
Safety: Irritant to eyes and skin.[3] Standard PPE (gloves, goggles) required.
References
-
ChemScene. (1S,3R)-3-Methoxycyclopentan-1-amine hydrochloride Product Data. Retrieved from [2]
-
PubChem. 3-methoxycyclopentan-1-amine Compound Summary. National Library of Medicine. Retrieved from
-
BenchChem. Application of Cyclopentane Intermediates in Antiviral Synthesis. Retrieved from
-
Sigma-Aldrich. (1S,3R)-3-Methoxycyclohexan-1-amine (Analogous Protocol Reference). Retrieved from
-
J. Org. Chem. Enantioselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. (Methodology basis for 1,3-disubstituted cyclopentanes).
